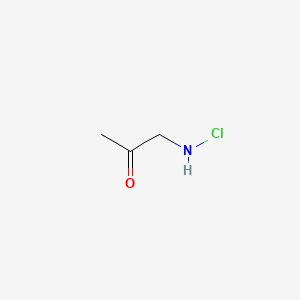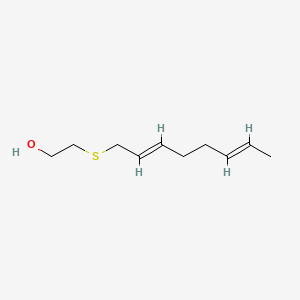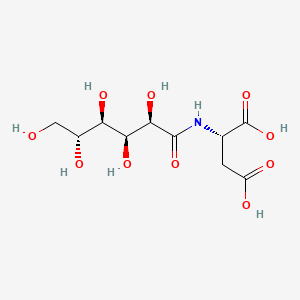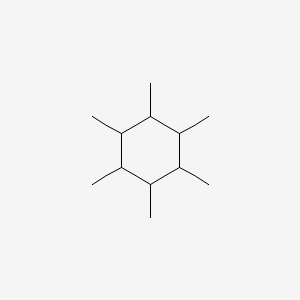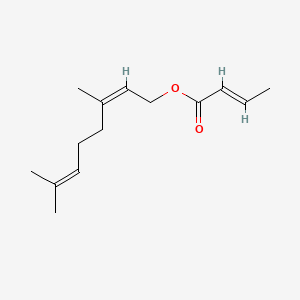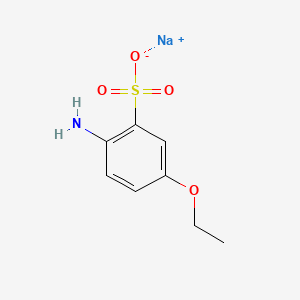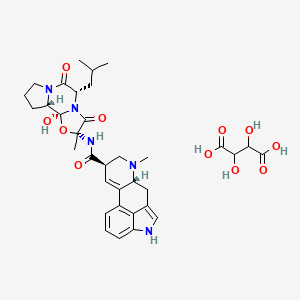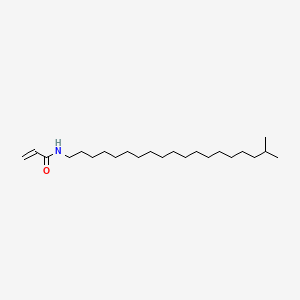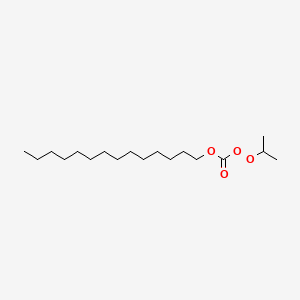
2-Hydroxypropyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl acetoacetate is an organic compound with the molecular formula C7H12O4 It is a colorless to pale yellow liquid that is used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl acetoacetate is typically synthesized through the reaction of acetoacetic acid with 2-hydroxypropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate esterification. The general reaction can be represented as follows:
Acetoacetic acid+2-Hydroxypropyl alcohol→2-Hydroxypropyl acetoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of acetoacetic acid derivatives.
Reduction: Formation of 2-hydroxypropyl alcohol derivatives.
Substitution: Formation of various esters and ethers.
Scientific Research Applications
2-Hydroxypropyl acetoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-hydroxypropyl acetoacetate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of the hydroxy and acetoacetate functional groups, which can interact with various nucleophiles and electrophiles. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its reactivity and versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Phenyl acetoacetate
Comparison
2-Hydroxypropyl acetoacetate is unique due to the presence of both hydroxy and acetoacetate functional groups, which provide it with distinct reactivity compared to other acetoacetate esters. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
93776-84-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-hydroxypropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)3-7(10)11-4-6(2)9/h6,9H,3-4H2,1-2H3 |
InChI Key |
RIHNJKJOVOCAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

